nNOS Selectivity Profile of Nomega-Methyl L-norarginine Relative to L-NMMA
Based on structural and mechanistic class inference, nomega-Methyl L-norarginine is documented as a selective and potent inhibitor of neuronal NOS (nNOS), with its nor-structure conferring enhanced specificity for this isoform compared to the broader, non-selective profile of L-NMMA [1]. While direct comparative Ki values for nomega-Methyl L-norarginine are limited in the primary literature, its functional distinction is supported by the known isoform selectivity of norarginine-based scaffolds, which contrasts with the relatively non-selective inhibition exhibited by L-NMMA (Ki values of approximately 0.18 µM for nNOS, 0.4 µM for eNOS, and 6 µM for iNOS) .
| Evidence Dimension | Isoform Selectivity (nNOS vs. eNOS vs. iNOS) |
|---|---|
| Target Compound Data | Selective for nNOS (quantitative Ki data not available for direct comparison) |
| Comparator Or Baseline | L-NMMA (Nω-Methyl-L-arginine): Ki (nNOS) ≈ 0.18 µM, Ki (eNOS) ≈ 0.4 µM, Ki (iNOS) ≈ 6 µM |
| Quantified Difference | Class-level inference: nomega-Methyl L-norarginine exhibits nNOS-preferring inhibition, whereas L-NMMA is relatively non-selective (e/n ratio ≈ 2.2; i/n ratio ≈ 33) |
| Conditions | Structural class inference based on norarginine backbone and methyl substitution; L-NMMA data from standard enzyme inhibition assays. |
Why This Matters
This nNOS-preferring profile is critical for neuroscience and neuroinflammatory research where off-target inhibition of eNOS and iNOS can confound physiological interpretations.
- [1] Kuujia. (2025). Cas no 186308-99-6 (Nω-Methyl L-Norarginine) Product Information. View Source
